N1,N1-Diethylbenzene-1,3-diamine
Description
N1,N1-Diethylbenzene-1,3-diamine (CAS 26513-20-2) is a substituted aromatic diamine with the molecular formula C₁₀H₁₆N₂ and a molecular weight of 164.25 g/mol . It is synthesized via acid hydrolysis of the commercially available precursor N-(3-diethylamino)phenylacetamide using concentrated HCl under reflux conditions . This compound serves as a critical intermediate in the synthesis of 9-aminoacridine derivatives, which exhibit anti-prion, neuroprotective, and anti-cholinesterase activities . Its structure features two ethyl groups on the N1-amino position and a reactive para-amino group, enabling further functionalization in medicinal chemistry applications .
Properties
IUPAC Name |
3-N,3-N-diethylbenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-3-12(4-2)10-7-5-6-9(11)8-10/h5-8H,3-4,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSNHOUZAIGMAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30303576 | |
| Record name | N1,N1-Diethylbenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30303576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26513-20-2 | |
| Record name | 26513-20-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159132 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N1,N1-Diethylbenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30303576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Diethylbenzene-1,3-diamine typically involves the alkylation of benzene-1,3-diamine with ethyl halides under basic conditions. One common method is to react benzene-1,3-diamine with diethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same basic principles as laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N1,N1-Diethylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted benzene-1,3-diamine derivatives.
Scientific Research Applications
N1,N1-Diethylbenzene-1,3-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1,N1-Diethylbenzene-1,3-diamine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N1,N1-Dimethylbenzene-1,3-diamine (CAS 637-01-4)
- Molecular Formula : C₈H₁₂N₂; Molecular Weight : 136.20 g/mol .
- Synthesis : Prepared via Hartwig-Buchwald amination of ortho-nitrochlorobenzene under argon, followed by hydrogenation .
- Physicochemical Properties: Lower molecular weight and higher polarity (due to smaller alkyl groups) may improve aqueous solubility compared to the diethyl analog. Applications: Used in synthesizing acridine derivatives with distinct biological activity profiles .
N1,N1-Diethyl-4-methylbenzene-1,3-diamine (CAS 172141-09-2)
N1,N1,N3-Trimethyl-N3-phenylbenzene-1,3-diamine
- Molecular Formula : C₁₅H₁₉N₃; Molecular Weight : 226.15 g/mol .
- Key Features :
- Additional phenyl and methyl substituents on the N3 position.
- NMR Data : ¹H NMR (CDCl₃) δ 2.85 (s, 6H, N-CH₃), 6.65–7.20 (m, aromatic H) .
- Applications : Demonstrates distinct electronic properties due to conjugation with the phenyl ring, affecting its redox behavior in electrochemical applications .
Comparative Data Table
Research Findings on Substituent Effects
Solubility and Bioavailability
- Diethyl vs. Dimethyl : The diethyl derivative exhibits lower aqueous solubility due to increased hydrophobicity, whereas the dimethyl analog shows moderate solubility . In contrast, N1,N1-dimethylpropane-1,3-diamine -modified compounds achieve >10 mg/mL solubility, highlighting the role of polar side chains .
- Methyl Substituent Impact : Addition of a 4-methyl group (CAS 172141-09-2) further reduces solubility but enhances membrane permeability, critical for central nervous system targeting .
Biological Activity
N1,N1-Diethylbenzene-1,3-diamine, also known as diethyl-1,3-benzenediamine, is an aromatic diamine with significant biological activity. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential therapeutic applications. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by two ethyl groups attached to the nitrogen atoms of a benzene ring with amino substituents at the 1 and 3 positions. Its molecular formula is . The presence of amine functionalities allows for interactions with various biological macromolecules, which underpins its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and proteins. It can form covalent bonds with amino acid residues, leading to modifications in protein structure and function. The following are key mechanisms through which this compound exerts its effects:
- Enzyme Interaction : The compound can act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains by inhibiting folate synthesis.
- Anticancer Properties : Preliminary studies suggest potential anticancer effects, likely through apoptosis induction in cancer cells.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits potential antibacterial properties by disrupting bacterial growth mechanisms. |
| Anticancer | Shows promise in inducing apoptosis in various cancer cell lines; research ongoing. |
| Enzyme Modulation | Interacts with cytochrome P450 enzymes and other metabolic enzymes affecting drug metabolism. |
Research Findings
Recent studies have explored the biological activities of this compound:
- Antimicrobial Studies : Research has demonstrated that this compound possesses antimicrobial properties against several bacterial strains. The compound acts as a competitive inhibitor of dihydropteroate synthase, disrupting folate synthesis essential for bacterial growth .
- Anticancer Research : In vitro studies have indicated that this compound may induce apoptosis in cancer cells. For instance, a study on lung cancer cells revealed that treatment with this compound led to reduced cell viability and increased markers of apoptosis .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial counts when exposed to varying concentrations of the compound.
Case Study 2: Cancer Cell Line Testing
In another study focusing on cancer therapeutics, this compound was tested on different cancer cell lines. The results showed that at specific concentrations, the compound effectively reduced cell proliferation and induced apoptosis through caspase activation.
Applications in Industry and Medicine
This compound has diverse applications:
- Medicinal Chemistry : As a potential lead compound for developing new antimicrobial and anticancer agents.
- Chemical Synthesis : Used as an intermediate in the production of dyes and polymers due to its reactive amine groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
